molecular formula C13H10BrF B14760719 3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl

3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl

Cat. No.: B14760719
M. Wt: 265.12 g/mol
InChI Key: GSQZYXZVJVBMJP-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 3-position, a fluorine atom at the 5-position on one benzene ring, and a methyl group at the 3'-position on the adjacent ring. Its structural features, including electron-withdrawing halogens and a sterically modest methyl group, influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-bromo-3-fluoro-5-(3-methylphenyl)benzene

InChI

InChI=1S/C13H10BrF/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3

InChI Key

GSQZYXZVJVBMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl linkage. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products .

Scientific Research Applications

3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

3-Bromo-4-fluoro-1,1'-biphenyl (CAS not specified)

  • Structure : Bromine at 3-position, fluorine at 4-position; lacks the methyl group.
  • The fluorine’s para position relative to bromine may alter electronic effects compared to the target compound’s meta fluorine .
  • Applications : Likely used in Suzuki-Miyaura couplings for drug intermediates.

3-Bromo-3'-fluoro-4-methyl-1,1'-biphenyl (CAS 2921836-65-7)

  • Structure : Methyl group at 4-position instead of 3'-, fluorine at 3'-position.
  • The fluorine’s ortho position to the biphenyl bond may enhance electron-withdrawing effects .

Halogen Variation: Bromine vs. Chlorine

3-Bromo-3'-chloro-1,1'-biphenyl (CAS 164334-69-4)

  • Structure : Chlorine replaces fluorine at the 3'-position.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce polarity, increasing hydrophobicity. This substitution may favor applications in hydrophobic polymer matrices .

3-Bromo-4'-chloro-1,1'-biphenyl (CAS not specified)

  • Impact : The para chlorine could stabilize negative charges in intermediates, making this compound a candidate for nucleophilic aromatic substitution reactions .

Functional Group Diversity

[1,1'-Biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy (CAS 1261951-55-6)

  • Structure: Cyano and hydroxyl groups replace methyl and fluorine.
  • Impact: The cyano group enhances electron deficiency, facilitating participation in charge-transfer complexes. The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents .

3-Bromo-5-phenylphenol (CAS 136649-31-5)

  • Impact: The phenol group significantly raises acidity (pKa ~10), enabling deprotonation for salt formation or coordination chemistry .

Steric Effects: Methyl vs. Bulky Substituents

3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol (CAS 1821305-34-3)

  • Structure : Three isopropyl groups and a hydroxyl group.
  • Impact : Extreme steric hindrance from isopropyl groups limits accessibility to the biphenyl core, making this compound suitable for stabilizing sterically demanding transition states in catalysis .

Research Implications

  • Electronic Tuning : Fluorine and bromine synergistically activate the biphenyl core for electrophilic substitution, while methyl groups provide steric control .
  • Synthetic Utility: Chlorine-substituted analogs (e.g., 3-bromo-4'-chloro-1,1'-biphenyl) are preferred for reactions requiring leaving-group lability, whereas cyano/hydroxy derivatives enable advanced functionalization .
  • Material Science : Asymmetric substitution patterns (e.g., 3-bromo-3'-fluoro-4-methyl-1,1'-biphenyl) may enhance liquid crystal properties due to dipole alignment .

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